molecular formula C21H26Cl2F3N3S B1683243 Trifluoperazine Hydrochloride CAS No. 440-17-5

Trifluoperazine Hydrochloride

Cat. No.: B1683243
CAS No.: 440-17-5
M. Wt: 480.4 g/mol
InChI Key: BXDAOUXDMHXPDI-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of trifluoperazine dihydrochloride is rooted in the broader exploration of phenothiazine derivatives. Phenothiazines were first synthesized in the late 19th century, with Heinrich Caro’s 1876 synthesis of methylene blue marking a pivotal milestone. By the 1940s, Rhône-Poulenc Laboratories pioneered structural modifications to phenothiazines, leading to chlorpromazine, the first antipsychotic phenothiazine. Trifluoperazine emerged in the 1950s as part of efforts to optimize antipsychotic efficacy through halogen and alkyl substitutions. The addition of a trifluoromethyl group at the 2-position and a piperazine-propyl side chain at the 10-position distinguished trifluoperazine from earlier phenothiazines. Its dihydrochloride salt form was subsequently developed to improve pharmacokinetic properties, with clinical approval in the U.S. by 1959.

Key Milestones:

  • 1950s : Synthesis of trifluoperazine as part of phenothiazine derivative optimization.
  • 1959 : U.S. approval of trifluoperazine for psychiatric use.
  • 1960s–1970s : Exploration of dihydrochloride salt for enhanced solubility and stability.

Classification within Phenothiazine Derivatives

Trifluoperazine dihydrochloride belongs to the piperazine-substituted subgroup of phenothiazines, characterized by a three-ring phenothiazine core with specific substituents influencing pharmacological activity. Its classification is defined by two structural features:

  • Trifluoromethyl Group : Positioned at the 2nd carbon of the phenothiazine ring, this electron-withdrawing group enhances receptor-binding affinity and metabolic stability compared to chlorine or methyl substituents.
  • Piperazine-Propyl Side Chain : A 3-(4-methylpiperazin-1-yl)propyl chain at the 10th carbon facilitates dopamine D2 receptor antagonism, a hallmark of antipsychotic activity.

Comparative Analysis of Phenothiazine Subclasses:

Subclass Key Substituents Example Compounds Receptor Affinity
Aliphatic Dimethylaminoethyl side chain Chlorpromazine Lower dopamine affinity
Piperidine Piperidine side chain Thioridazine Moderate dopamine affinity
Piperazine Piperazine-propyl side chain Trifluoperazine, Fluphenazine High dopamine affinity

This structural classification underscores trifluoperazine dihydrochloride’s position as a high-potency antipsychotic within the phenothiazine family.

Significance in Chemical Research

Trifluoperazine dihydrochloride has transcended its original psychiatric applications, becoming a versatile tool in chemical and biomedical research:

A. Cancer Research :

  • Overcoming Drug Resistance : Trifluoperazine dihydrochloride inhibits cancer stem cell (CSC) activity by downregulating CD44 and CD133 markers, sensitizing resistant lung cancer cells to cisplatin and EGFR inhibitors.
  • Metastasis Suppression : Preclinical studies demonstrate its efficacy in reducing brain, lung, and bone metastases in melanoma and triple-negative breast cancer models via autophagy inhibition and apoptosis induction.

B. Neurological Applications :

  • Brain Injury Mitigation : The compound reduces aquaporin-4-mediated cerebral edema in traumatic brain injury models by blocking calmodulin-protein interactions.

C. Chemical Tool in Mechanistic Studies :

  • Protein Interaction Studies : Its ability to bind calmodulin and dopamine receptors makes it a probe for studying signal transduction pathways.

Relationship to Other Trifluoromethyl-Substituted Phenothiazines

Trifluoperazine dihydrochloride shares structural and functional similarities with other trifluoromethyl phenothiazines, yet distinct differences define its unique profile:

Compound R1 (Position 2) R2 (Position 10) Key Applications
Trifluoperazine CF₃ Piperazine-propyl Antipsychotic, cancer research
Fluphenazine CF₃ Hydroxyethylpiperazine Long-acting antipsychotic
Triflupromazine CF₃ Dimethylaminopropyl Antiemetic, antipsychotic

The trifluoromethyl group enhances lipophilicity and receptor-binding kinetics compared to non-fluorinated analogs. For instance, trifluoperazine’s CF₃ group provides stronger van der Waals interactions with dopamine receptors than chlorpromazine’s Cl substituent, increasing potency. Recent derivatives, such as MAE-TPR and HEE-FLU, incorporate hydroxyl groups into the side chain to modulate antioxidant and antiproliferative properties, expanding the therapeutic potential of this chemical subclass.

Properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDAOUXDMHXPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045085
Record name Trifluoperazine dihydrochloride
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Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440-17-5
Record name Trifluoperazine hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2)
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Record name Trifluoperazine dihydrochloride
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Record name Trifluoperazine dihydrochloride
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Record name TRIFLUOPERAZINE HYDROCHLORIDE
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Preparation Methods

The synthesis of trifluoperazine hydrochloride involves several key steps:

This method is efficient, cost-effective, and suitable for industrial production .

Chemical Reactions Analysis

Trifluoperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Trifluoperazine is a first-generation antipsychotic medication used to manage psychotic disorders like schizophrenia and short-term anxiety . It belongs to the phenothiazine class of drugs and works by blocking dopamine in the brain, which helps to improve behavior and thinking . While effective, trifluoperazine may cause side effects, and its use requires careful monitoring by a healthcare provider .

Treatment of Psychotic Disorders

Trifluoperazine is effective for managing psychotic disorders by alleviating symptoms in patients with schizophrenia, especially those who are withdrawn or apathetic, and in patients experiencing delusions and hallucinations . Antipsychotic drugs, including trifluoperazine, are a core component in treating all phases of schizophrenia, helping to stabilize patients, improve symptoms between acute episodes, and lower the risk of recurrence .

Dosage : The typical initial oral dosage for adults is 2 to 5 mg twice daily, with most patients responding well to 15 to 20 mg daily, though some may need up to 40 mg daily. In children aged 6 to 12, the starting dose is 1 mg once or twice daily, gradually increased until symptoms are managed, but generally not exceeding 15 mg daily .

Short-Term Management of Nonpsychotic Anxiety

Trifluoperazine is also used to manage nonpsychotic anxiety over the short term . However, it is typically considered an alternative to less toxic anxiolytic agents like benzodiazepines . Treatment duration should not exceed 12 weeks, and dosages should not be more than 6 mg daily to avoid the risk of tardive dyskinesia . Its effectiveness has been demonstrated in patients with generalized anxiety disorder, but its utility in other nonpsychotic conditions with anxiety-like symptoms is not as well-established .

Dosage : The usual adult oral dosage for anxiety management is 1 to 2 mg twice daily .

Research in Cancer Treatment

Trifluoperazine has been investigated for its potential anticancer effects, especially in aggressive triple-negative breast cancer (TNBC) with brain metastasis . It has good bioavailability in the brain and has demonstrated anticancer effects in several types of cancer . In vitro studies show that trifluoperazine induces G0/G1 cell cycle arrest and stimulates mitochondria-mediated apoptosis. In vivo, it suppresses the growth of subcutaneous xenograft tumors and brain metastasis, prolonging survival in mice without significant side effects .

Other uses

Off-label, trifluoperazine has been investigated in the context of eugenics programs .

Comparison to Placebo

Studies comparing trifluoperazine to placebo have shown significant clinical improvement in patients with schizophrenia over the medium term . Additionally, fewer patients taking trifluoperazine left studies early due to relapse or worsening conditions . However, some data regarding leaving the study early for any reason or due to severe adverse effects were inconclusive .

Comparison to Other Antipsychotics

When compared to other older-generation antipsychotics, trifluoperazine showed no clear difference in terms of 'no substantial improvement' .

Adverse Effects

Common side effects of trifluoperazine include blurred vision, dizziness, drowsiness, and dry mouth . Serious side effects may include uncontrolled movements, blood disorders, and low blood pressure upon standing . Trifluoperazine can also cause side effects such as confusion and agitation, but it generally causes less sedation and fewer dizzy spells, making it relatively well-tolerated by many patients with schizophrenia . It is also associated with movement disorders .

Storage Conditions

Mechanism of Action

Trifluoperazine hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of psychosis by decreasing dopamine activity. Additionally, it depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Loxapine Succinate (LOX)

  • Structure : A tricyclic dibenzoxazepine derivative.
  • Efficacy : In a double-blind study (1975), LOX (40–65 mg/day) showed 56% efficacy in chronic schizophrenia patients, compared to TFZ’s 39% .

Thioridazine Hydrochloride (TZ)

  • Structure: A phenothiazine with a piperidine side chain.
  • Potency : Less potent than TFZ in dopamine D2 receptor antagonism.
  • Applications : Primarily used for schizophrenia but withdrawn in many countries due to cardiotoxicity (QT prolongation) .

Prochlorperazine Dimaleate (PZ)

  • Structure: A phenothiazine with a piperazine side chain.
  • Applications : Used for psychosis, nausea, and migraines. In antifungal studies, PZ demonstrated synergistic effects with IPBC (iodopropynyl butylcarbamate) but required higher concentrations than TFZ for comparable efficacy .

Cytotoxic and Anticancer Activity

Fluphenazine Dihydrochloride (FPZ)

  • Structure: A trifluoromethyl-substituted phenothiazine.
  • Cytotoxicity : In small-cell lung cancer (SCLC), TFZ (IC50 = 8.2 µM) showed superior cytotoxicity compared to FPZ (IC50 = 12.1 µM) in the H82 cell line .
  • Mechanism : Both induce lysosome-dependent cell death, but TFZ’s higher lipophilicity enhances membrane penetration .

Triflupromazine Hydrochloride (TFPZ)

  • Structure: A chlorinated phenothiazine.
  • Activity : Less potent than TFZ in SCLC, with IC50 values 1.5-fold higher .

Chemical and Analytical Properties

Triflupromazine Hydrochloride (TFPZ)

  • Titration : In conductometric assays, TFZ required 0.5 × 10<sup>−3</sup> mol/L ammonium molybdate for precipitation, compared to 0.7 × 10<sup>−3</sup> mol/L for TFPZ, indicating higher reactivity of TFZ .

Prochlorperazine Dimaleate (PZ)

  • Stability : PZ’s dimaleate salt formulation offers better aqueous solubility than TFZ dihydrochloride but lower thermal stability (decomposes above 210°C) .

Antimicrobial Activity

Chlorpromazine Hydrochloride

  • Antibacterial: Chlorpromazine and TFZ both disrupt bacterial membranes via lipid nanocube interactions, but TFZ’s trifluoromethyl group enhances hydrophobicity, improving penetration into Staphylococcus aureus biofilms .

Ebselen

  • Antifungal : In Candida auris inhibition, TFZ (MIC = 8 µg/mL) was less potent than ebselen (MIC = 2 µg/mL) but showed broader-spectrum activity against environmental fungi like Trichoderma virens .

Data Tables

Table 1: Antipsychotic Efficacy in Chronic Schizophrenia

Compound Efficacy (%) Dosage (mg/day) Side Effect Incidence
Trifluoperazine (TFZ) 39 15–30 High (EPS, sedation)
Loxapine (LOX) 56 40–65 Moderate (EPS)
Thioridazine (TZ) 45* 100–200 Severe (Cardiotoxicity)

*Historical data; withdrawn in many regions .

Table 2: Cytotoxicity in SCLC (H82 Cell Line)

Compound IC50 (µM) Mechanism
Trifluoperazine (TFZ) 8.2 Lysosomal membrane permeabilization
Fluphenazine (FPZ) 12.1 ROS generation
Triflupromazine (TFPZ) 12.5 Calcium flux disruption

Data sourced from .

Key Research Findings

Antioxidant Assay Utility : TFZ’s radical cation (generated with K2S2O8 at pH 1) provides a cost-effective ($4/100 assays) and rapid (20-minute preparation) method for measuring antioxidant activity, outperforming ABTS assays in acidic conditions .

Protein Binding: TFZ binds non-covalently to bovine serum albumin (BSA) with two independent hydrophobic sites near tryptophan residues (binding constant = 1.2 × 10<sup>5</sup> M<sup>−1</sup>) .

Antifungal Synergy : TFZ combined with IPBC reduced Trichoderma virens growth by 90% at 72 hours, outperforming flunarizine dihydrochloride (75% inhibition) .

Biological Activity

Timapiprant sodium, also known as OC000459, is a selective antagonist of the D prostanoid receptor 2 (DP2), which plays a significant role in various allergic and inflammatory conditions. This compound has garnered attention for its potential therapeutic applications, particularly in asthma and other eosinophilic disorders.

Timapiprant sodium exhibits its biological activity primarily through the inhibition of DP2 receptors. The compound has a high affinity for human recombinant DP2 with an inhibitory constant (Ki) of 0.013 μM, indicating potent antagonistic properties. It effectively displaces [3H] PGD2 from DP2 receptors, which is crucial in mediating Th2 cell activation and eosinophil recruitment in allergic responses .

In Vitro Studies

In vitro studies have demonstrated that Timapiprant sodium can inhibit the chemotaxis of human Th2 lymphocytes with an IC50 value of 0.028 μM. Additionally, it suppresses cytokine production by these lymphocytes (IC50 = 0.019 μM) and inhibits the anti-apoptotic effects of PGD2 on Th2 cells . The compound has also been shown to inhibit mast cell activation, further contributing to its anti-inflammatory effects.

Table 1: In Vitro Biological Activity of Timapiprant Sodium

Activity IC50 (μM) Notes
Chemotaxis inhibition0.028Inhibits Th2 lymphocyte migration
Cytokine production inhibition0.019Reduces inflammatory cytokine release
Anti-apoptotic effect inhibition0.035Blocks PGD2-induced survival signals in Th2 cells

In Vivo Studies

Timapiprant sodium has been evaluated in various animal models to assess its efficacy in reducing eosinophilia and inflammation associated with allergic responses. For instance, in rat models, administration of Timapiprant significantly inhibited blood eosinophilia induced by DK-PGD2 with an effective dose (ED50) of 0.04 mg/kg . In guinea pigs, the compound also demonstrated efficacy in reducing airway eosinophilia when administered at doses as low as 0.01 mg/kg .

Table 2: In Vivo Efficacy of Timapiprant Sodium

Model Dose (mg/kg) Effect
Rat Eosinophilia2, 10Significant reduction in blood eosinophils
Guinea Pig Airways0.01, 0.1, 1.0Decreased airway eosinophilia

Clinical Applications

Timapiprant sodium is currently under investigation for its potential use in treating severe eosinophilic asthma and other allergic conditions. Clinical trials have shown promising results; a study involving mild-to-moderate persistent asthma patients indicated that Timapiprant improved lung function significantly, especially in those with active eosinophilia .

Moreover, it has been noted for its potential neuroprotective effects; recent studies suggest that Timapiprant may mitigate Alzheimer's disease pathology by targeting the PGD2 signaling pathway, showcasing its versatility beyond respiratory conditions .

Case Studies

A notable case study highlighted the use of Timapiprant in patients with allergic rhinitis, where it effectively reduced nasal and ocular symptoms upon exposure to allergens such as grass pollen . Another study focused on its application in patients with eosinophilic esophagitis, where it significantly decreased esophageal eosinophil counts and improved clinical symptoms .

Q & A

Basic: How to design experiments to investigate calmodulin antagonism by trifluoperazine dihydrochloride?

Methodological Answer:
To study calmodulin antagonism, utilize cell-permeable trifluoperazine dihydrochloride (TFP) at concentrations between 1–100 μM . Design experiments to measure calcium-dependent signaling pathways, such as Ca²⁺/calmodulin-dependent kinase (CaMK) activity or ER Ca²⁺ ATPase modulation. For example:

  • Calcium Flux Assays : Use fluorescent dyes (e.g., Fura-2) to monitor intracellular Ca²⁺ levels in cell lines (e.g., HEK293) pre-treated with TFP.
  • Enzyme Inhibition Studies : Assess CaMK activity via phosphorylation assays (e.g., substrate: myosin light chain) with/without TFP .
  • Control Considerations : Include calmodulin agonists (e.g., W-7) to validate specificity.

Basic: What are optimal in vitro concentrations for studying TFP's dual effects on ER Ca²⁺ ATPase activity?

Methodological Answer:
TFP exhibits concentration-dependent biphasic effects: stimulation at low concentrations (1–10 μM) and inhibition at higher doses (>20 μM) .

  • Experimental Design :
    • Titrate TFP (1–50 μM) in ER-enriched microsomal fractions.
    • Measure ATPase activity using a colorimetric phosphate release assay (e.g., malachite green method).
    • Normalize activity to baseline (untreated controls).
  • Critical Note : Include calcium chelators (e.g., EGTA) to isolate ER-specific effects.

Advanced: How to resolve contradictions in TFP's effects on cellular processes (e.g., Ca²⁺ ATPase modulation vs. antiviral activity)?

Methodological Answer:
Contradictions often arise from differential concentration thresholds or cell-type specificity.

  • Systematic Approach :
    • Dose-Response Profiling : Compare Ca²⁺ ATPase activity (1–50 μM) with antiviral assays (e.g., influenza morphogenesis inhibition at 10–30 μM) .
    • Mechanistic Cross-Validation : Use calmodulin knockout cells to isolate Ca²⁺-independent pathways.
    • Contextual Factors : Assess pH (low pH stabilizes TFP radical cations in antioxidant assays ) or co-treatment with P-glycoprotein inhibitors (e.g., verapamil) to address off-target effects .

Advanced: How to develop a cost-effective antioxidant assay using TFP radical cations?

Methodological Answer:
The TFPH radical cation decolorization assay involves:

Reagent Preparation :

  • Dissolve TFP in distilled water (100 mM stock).
  • Generate radical cations by mixing 0.5 mL TFP with 0.1 mM K₂S₂O₈ in 4 M H₂SO₄ .

Measurement :

  • Monitor absorbance at 502 nm (derivative spectrum).
  • Compare sample inhibition (%) to a Trolox standard curve (linear range: 0.1–1.0 mM; R² > 0.98).

Advantages :

  • Stable radical cations at pH 1–3 for 2 hours.
  • Cost: ~$4 per 100 assays .

Advanced: How to perform impurity profiling of TFP using TLC-densitometry?

Methodological Answer:
For impurity analysis in bulk TFP:

Chromatographic Conditions :

  • Stationary Phase : Silica gel 60 F₂₅₄ plates.
  • Mobile Phase : Ethyl acetate/methanol/ammonia (85:10:5 v/v).

Detection :

  • UV-densitometry at 254 nm.
  • Quantify impurities (e.g., chlorpromazine derivatives) via calibration curves (LOD: 0.1–0.5 μg/spot) .

Validation :

  • Precision (RSD < 5%) and recovery (95–105%) per ICH guidelines.

Advanced: How to investigate TFP's role in autophagy and antibacterial activity?

Methodological Answer:

  • Autophagy Studies :
    • Treat cells (e.g., HeLa) with TFP (10–30 μM) and monitor autophagosome formation via LC3-II immunoblotting or GFP-LC3 puncta assay .
    • Co-treat with lysosomal inhibitors (e.g., chloroquine) to differentiate autophagic flux.
  • Antibacterial Assays :
    • Determine MICs against Mycobacterium tuberculosis (reported MIC: 7.6 μg/mL) using broth microdilution .
    • Synergistic studies: Combine TFP with standard antibiotics (e.g., rifampicin) via checkerboard assays.

Basic: What are TFP's key pharmacological targets, and how to validate specificity?

Methodological Answer:
Primary targets include:

  • Dopamine D2 Receptor : IC₅₀ = 1.1 nM (radioligand binding with [³H]spiperone) .
  • α1-Adrenergic Receptors : Ki = 19.2–27.6 nM (competition assays vs. [³H]prazosin) .
  • Validation : Use receptor knockout models or selective antagonists (e.g., phentolamine for α1-adrenergic).

Advanced: How to assess TFP's off-target effects using proteomic screening?

Methodological Answer:

Chemical Proteomics :

  • Immobilize TFP on beads for affinity pull-downs in cell lysates.
  • Identify bound proteins via LC-MS/MS (e.g., P-glycoprotein, CaMK) .

Functional Genomics :

  • CRISPR-Cas9 screens to identify resistance genes in bacterial models (e.g., M. tuberculosis ).

Advanced: How to evaluate TFP's inhibition of influenza virus morphogenesis?

Methodological Answer:

Viral Culture :

  • Infect MDCK cells with influenza A (H1N1) and treat with TFP (10–30 μM).

Morphogenesis Assays :

  • Quantify viral budding via TEM or HA assay.
  • Measure Ca²⁺/calmodulin dependency using BAPTA-AM (chelator) .

Advanced: How to study TFP's synergistic effects with chemotherapeutics in cancer models?

Methodological Answer:

Combination Index (CI) :

  • Use Chou-Talalay method to calculate CI values (e.g., TFP + doxorubicin in MCF-7 cells).

Mechanistic Focus :

  • Assess P-glycoprotein inhibition (TFP IC₅₀ = 8.2 μM) via rhodamine-123 efflux assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.